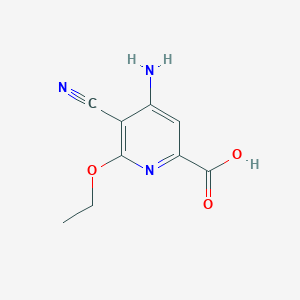

4-Amino-5-cyano-6-ethoxypicolinic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-5-cyano-6-ethoxypyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c1-2-15-8-5(4-10)6(11)3-7(12-8)9(13)14/h3H,2H2,1H3,(H2,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDRMGFHPCHCAMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=N1)C(=O)O)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474370 | |

| Record name | 4-amino-5-cyano-6-ethoxypicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904309-78-0 | |

| Record name | 4-amino-5-cyano-6-ethoxypicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Amino 5 Cyano 6 Ethoxypicolinic Acid and Its Structural Analogues

Established Synthetic Pathways for the 4-Amino-5-cyano-6-ethoxypicolinic Acid Core

The core structure of 4-aminopicolinic acid is a key building block for more complex derivatives. An established method for its synthesis involves a multi-step process starting from picolinic acid. This process typically includes the nitration of picolinic acid N-oxide, followed by the reduction of the nitro group to an amine. For instance, 4-nitropicolinic acid N-oxide can be reduced to 4-aminopicolinic acid via catalytic hydrogenation. This foundational method provides a reliable route to the basic scaffold, upon which further substitutions can be made.

Another common strategy for obtaining 4-aminopicolinic acid is through the chemical modification of readily available precursors. For example, 4-amino-3,5,6-trichloropicolinic acid (picloram) can be subjected to hydrogenation to remove the chlorine atoms, yielding 4-aminopicolinic acid in high yield.

While direct synthesis of this compound is not extensively documented, the synthesis of related 4-amino-5-cyano-6-alkylamino pyridine (B92270) derivatives has been reported. This is achieved through the reaction of 2-cyano-3-alkylamino-3-amino acrylonitriles with β-dicarbonyl compounds, utilizing catalysts such as zinc nitrate (B79036) and sodium ethoxide in anhydrous ethanol. This approach provides a viable pathway to the 4-amino-5-cyano pyridine core, which could potentially be adapted for the synthesis of the target molecule.

Innovative Synthetic Strategies for Picolinic Acid Derivatives

Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and versatile methods for the synthesis of picolinic acid derivatives. These innovative strategies often employ green chemistry principles, multicomponent reactions, and novel precursor designs.

Green Chemistry Principles in Synthesis Optimization

Green chemistry aims to reduce the environmental impact of chemical processes. In the context of picolinic acid synthesis, this involves the use of alternative energy sources and reaction media to improve efficiency and minimize waste.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and enhanced product purity. The synthesis of various heterocyclic compounds, including pyridine derivatives, has benefited from this technology. For example, the Gewald reaction, a multicomponent reaction used to synthesize 2-aminothiophenes, has been shown to be more efficient under microwave irradiation. This suggests that the cyclocondensation reactions involved in forming the polysubstituted pyridine ring of the target molecule could be accelerated and improved using microwave assistance.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrimidine (B1678525) Derivatives

| Entry | Reaction Conditions | Time | Yield (%) |

|---|---|---|---|

| 1 | Conventional Heating (Reflux) | 3-5 h | 70-85 |

Data is illustrative and based on typical improvements observed in heterocyclic synthesis.

Ultrasound-assisted synthesis is another green chemistry technique that utilizes acoustic cavitation to enhance chemical reactivity. This method can lead to shorter reaction times and milder reaction conditions. The synthesis of various heterocyclic compounds, including pyran and pyrimidine derivatives, has been successfully achieved using ultrasound. For instance, the synthesis of ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate derivatives has been shown to be more efficient under sonication compared to conventional methods. This highlights the potential of ultrasound in promoting the reactions necessary for the assembly of the this compound scaffold.

Table 2: Effect of Ultrasound on the Synthesis of Pyran Derivatives

| Entry | Method | Time | Yield (%) |

|---|---|---|---|

| 1 | Conventional Stirring | 4-6 h | 60-75 |

Data is illustrative and based on typical improvements observed in heterocyclic synthesis.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient in terms of atom economy and step economy. The synthesis of highly substituted pyridines, including those with amino and cyano groups, is well-suited for MCR strategies. For example, 2-amino-3-cyanopyridine (B104079) derivatives can be synthesized through a four-component reaction of an aldehyde, malononitrile (B47326), an active methylene (B1212753) compound, and an amine. This approach allows for the rapid construction of the desired pyridine core with a high degree of functional group tolerance. The Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, is another powerful tool for constructing cyclic systems and can be conceptually applied to the synthesis of cyanopyridines.

Precursor Design and Chemical Transformations to the Picolinic Acid Scaffold

The strategic design of precursors and the application of specific chemical transformations are crucial for the successful synthesis of complex molecules like this compound. A plausible synthetic route could involve the construction of a polysubstituted pyridine ring followed by modifications to introduce the carboxylic acid and ethoxy groups.

One potential strategy involves the cyclocondensation of a suitable enaminonitrile with an active methylene compound to form the 4-amino-5-cyanopyridine core. The ethoxy group could be introduced by using a precursor that already contains this functionality or by a subsequent nucleophilic aromatic substitution reaction on a suitable leaving group at the 6-position. The carboxylic acid group at the 2-position could be introduced by various methods, such as the oxidation of a methyl group or the hydrolysis of a nitrile group at that position.

The synthesis of polysubstituted pyridines from 1,4-oxazinone precursors via a tandem cycloaddition/cycloreversion reaction sequence is another innovative approach that could be adapted for this purpose. This method allows for the construction of highly substituted pyridine rings from readily available starting materials.

Table 3: Key Precursors and Potential Transformations

| Precursor Type | Key Functional Groups | Potential Transformation | Target Moiety |

|---|---|---|---|

| Enaminonitrile | Amino, Cyano | Cyclocondensation | 4-Amino-5-cyanopyridine core |

| 6-Halopyridine | Halogen at C6 | Nucleophilic Aromatic Substitution | 6-Ethoxy group |

| 2-Methylpyridine | Methyl at C2 | Oxidation | 2-Carboxylic acid |

Mechanistic Insights into the Formation of this compound Structures

The formation of the this compound structure, and polysubstituted pyridines in general, often proceeds through a cascade of reactions, typically in a one-pot or multicomponent fashion. While the precise mechanism for the specific synthesis of this compound from 3-amino-3-ethoxy-acrylic acid ethyl ester and malononitrile is not explicitly detailed in the available literature, a plausible mechanistic pathway can be inferred based on established pyridine synthesis methodologies. thieme-connect.com

The reaction likely initiates with a Knoevenagel condensation between an aldehyde (or a ketone) and an active methylene compound like malononitrile. thieme-connect.com In the context of the reported synthesis, the enamine tautomer of 3-amino-3-ethoxy-acrylic acid ethyl ester can be considered the active methylene compound precursor.

Following the initial condensation, a Michael-type addition would occur. The resulting intermediate would then undergo cyclization to form a dihydropyridine (B1217469) ring. This cyclization is a key step in forming the heterocyclic core. The Thorpe-Ziegler reaction, an intramolecular self-condensation of dinitriles to form cyclic ketones, provides a conceptual parallel for such cyclization processes involving nitriles. wikipedia.orgchem-station.com

Finally, the dihydropyridine intermediate undergoes aromatization , often through oxidation, to yield the stable pyridine ring. thieme-connect.com The subsequent functionalization steps, such as the introduction of the carboxylic acid group, would then follow to yield the final product.

Chemical Reactivity and Derivatization Strategies of 4 Amino 5 Cyano 6 Ethoxypicolinic Acid

Amide Coupling Reactions and Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group of 4-amino-5-cyano-6-ethoxypicolinic acid is a primary site for derivatization, most commonly through amide coupling reactions. These reactions are fundamental in medicinal chemistry for the synthesis of bioactive compounds. Standard coupling reagents can be employed to activate the carboxylic acid, facilitating its reaction with a wide array of amines.

For instance, the coupling of this compound with tert-butyl 4-(aminomethyl)piperidine-1-carboxylate can be achieved using 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) and a tertiary amine base like diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (B109758) mdpi.com. Similarly, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) can be utilized as the coupling agent with a base like triethylamine (B128534) in N-methyl-2-pyrrolidone (NMP) to couple the acid with amines, such as aniline (B41778) mdpi.com.

These amide coupling reactions produce a variety of picolinamide (B142947) derivatives, demonstrating the utility of this scaffold in generating libraries of compounds for biological screening mdpi.com.

Table 1: Amide Coupling Reactions of this compound

| Amine | Coupling Reagents | Solvent | Product |

|---|---|---|---|

| tert-butyl 4-(aminomethyl)piperidine-1-carboxylate | EDC, HOBt, DIPEA | Dichloromethane | tert-butyl 4-(((4-amino-5-cyano-6-ethoxypicolinoyl)amino)methyl)piperidine-1-carboxylate mdpi.com |

Beyond amide formation, the carboxylic acid moiety is amenable to other standard functional group transformations common for carboxylic acids, although specific examples for this exact molecule are not prevalent in the reviewed literature. These could include reduction to the corresponding alcohol, esterification, or conversion to an acyl halide for further reactions.

Modifications and Reactions at the Amino and Cyano Substituents

The 4-amino group and the 5-cyano group are key functionalities that can be manipulated to further diversify the molecular structure. The amino group, being a nucleophile, can undergo reactions such as acylation, alkylation, and diazotization. The reactivity of the amino group in 4-aminopyridine (B3432731) derivatives is well-documented, often participating in reactions with electrophiles acs.org. For instance, the reaction of 4-aminopyridine with halogens can lead to the formation of charge-transfer complexes or ionic species acs.org.

The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or can participate in cycloaddition reactions. In the context of substituted cyanopyridines, the cyano group, in conjunction with an adjacent amino group, is a crucial precursor for the formation of fused heterocyclic rings. The electrophilic character of the nitrile carbon allows for intramolecular cyclization when an appropriate nucleophile is generated from the neighboring amino group.

Construction of Fused Heterocyclic Systems Utilizing the Picolinic Acid Core

The arrangement of the amino and cyano groups in this compound provides a classic precursor for the synthesis of various fused heterocyclic systems. This ortho-amino carbonitrile moiety is a common structural motif used in the synthesis of a wide range of biologically active heterocycles.

The synthesis of fused pyrimidine (B1678525) rings, such as in pyrimido[4,5-d]pyrimidines, often utilizes 4-aminopyrimidine-5-carbonitrile (B127032) derivatives as starting materials mdpi.comnih.govresearchgate.netresearchgate.netosi.lv. A common strategy involves the reaction of the 4-amino-5-carbonitrile with a one-carbon synthon. For example, reaction with orthoesters can form an intermediate imidate, which can then be cyclized with an amine to form the fused pyrimidine ring mdpi.com. Another approach involves treatment with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) followed by reaction with an aniline to yield the pyrimido[4,5-d]pyrimidine (B13093195) structure through a Dimroth rearrangement nih.gov. While not specifically described for the title compound, these methods are generally applicable to 4-amino-5-cyanopyridine systems.

The synthesis of pyrazolo[3,4-b]pyridines can be achieved from 5-aminopyrazole derivatives reacting with unsaturated ketones mdpi.com. Conversely, a 4-aminopyridine derivative could potentially be transformed into a fused pyrazole (B372694). The synthesis of pyrazolo[3,4-d]pyrimidines often starts from pyrazole precursors nih.govresearchgate.netamanote.com. However, the 4-amino-5-cyano-pyridine scaffold could potentially be utilized in multi-step sequences to construct such fused systems.

Thieno[2,3-b]pyridines are commonly synthesized from 2-aminopyridine-3-carbonitrile derivatives. A well-established method is the Gewald reaction, which involves the condensation of a carbonyl compound with a cyanothioacetamide, followed by cyclization. For a pre-formed 4-amino-5-cyanopyridine, a plausible route to a thieno[2,3-b]pyridine (B153569) derivative would involve initial modification of the pyridine (B92270) ring, for instance, by introducing a sulfur-containing substituent that can then cyclize onto the cyano group mdpi.comresearchgate.netresearchgate.netekb.egscielo.br. The amino group would then be positioned on the newly formed thiophene (B33073) ring.

The unique electronic and steric environment of this compound could lead to novel cyclization pathways. The presence of the carboxylic acid at the 2-position, the ethoxy group at the 6-position, and the reactive amino and cyano groups at the 4- and 5-positions, respectively, allows for a variety of intramolecular and intermolecular reactions. For example, intramolecular cyclization involving the carboxylic acid and the amino group could be explored, potentially leading to pyridopyridone derivatives. Furthermore, the reactivity of the pyridine ring itself could be exploited in cycloaddition reactions to form more complex polycyclic systems rsc.orgacs.orgresearchgate.netrsc.org.

Applications of Click Chemistry in Picolinic Acid Derivative Synthesis

Click chemistry, a concept introduced by K. Barry Sharpless, refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups and reaction conditions. wikipedia.orgwikipedia.org Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, facilitating the formation of 1,2,3-triazole linkages from an azide (B81097) and a terminal alkyne. wikipedia.orgnih.gov This powerful synthetic tool offers a versatile strategy for the derivatization of complex molecules like this compound, enabling the introduction of a wide array of functionalities and the construction of novel molecular architectures.

The core structure of this compound possesses several reactive sites, including the carboxylic acid and the amino group, which can be strategically modified to incorporate either an azide or an alkyne handle. This initial functionalization is a prerequisite for subsequent click reactions. For instance, the carboxylic acid can be coupled with an azide- or alkyne-containing amine via standard amide bond formation protocols. thermofisher.com Conversely, the amino group can be acylated or alkylated with reagents bearing the requisite azide or alkyne moiety.

The application of click chemistry in the synthesis of derivatives of analogous amino-pyridine and picolinic acid structures has been explored, demonstrating the feasibility of this approach. For example, fluorescent aminopyridine derivatives have been utilized in "click and probing" applications, where the click reaction with an alkyne-containing molecule activates fluorescence, allowing for the detection and imaging of biological processes. mdpi.com

A hypothetical scheme for the derivatization of this compound using click chemistry is presented below. The initial step involves the introduction of an alkyne or azide handle, followed by the CuAAC reaction with a complementary azide or alkyne-containing molecule.

Hypothetical Derivatization of this compound via Click Chemistry

| Picolinic Acid Derivative | Click Reaction Partner | Catalyst/Conditions | Potential Product Class |

| 4-Amino-5-cyano-6-ethoxy-N-(prop-2-yn-1-yl)picolinamide | Azido-functionalized molecule (e.g., azido-sugar, azido-peptide) | CuSO₄, Sodium Ascorbate | Glycoconjugates, Peptidomimetics |

| 4-(Azidoacetamido)-5-cyano-6-ethoxypicolinic acid | Alkyne-functionalized molecule (e.g., alkyne-fluorophore, alkyne-heterocycle) | CuSO₄, Sodium Ascorbate | Fluorescent probes, Hybrid heterocyclic compounds |

This table illustrates the modularity of the click chemistry approach. By varying the nature of the click reaction partner, a wide variety of derivatives can be synthesized from a common functionalized precursor of this compound. The mild reaction conditions of CuAAC are compatible with many functional groups, making it an ideal strategy for the late-stage functionalization of complex molecules.

Advanced Spectroscopic Characterization and Structural Analysis of 4 Amino 5 Cyano 6 Ethoxypicolinic Acid Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR provides fundamental structural information. ¹H NMR spectroscopy identifies the number and type of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule.

In the analysis of various substituted 6-amino-5-cyano-pyrimidinone and pyridine (B92270) derivatives, which share structural motifs with the target compound class, characteristic chemical shifts are observed. For instance, in ¹H NMR spectra, the protons of the amino group (NH₂) typically appear as a broad singlet. In a study of 6-amino-5-cyano-1,4-diphenyl-2(1H)-pyrimidinone, the signals for the aromatic protons and the amino protons were observed in a multiplet ranging from δ 7.34 to 7.82 ppm. nih.gov The protons of alkyl substituents, such as the methyl group in 6-amino-5-cyano-4-(4-methylphenyl)-1-(naphthalen-1-yl)-2(1H)-pyrimidinone, appear as a distinct singlet at approximately δ 2.43 ppm. nih.gov

¹³C NMR spectra provide complementary data on the carbon framework. The carbon atom of the cyano group (CN) is readily identifiable, typically resonating in the range of δ 117-118 ppm. nih.gov Carbonyl carbons (C=O) in related pyrimidinone structures are found further downfield, around δ 154 ppm. nih.gov The carbon atoms within the heterocyclic and aromatic rings display a range of chemical shifts depending on their electronic environment, which is heavily influenced by the attached substituents like amino and cyano groups.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for a Substituted Pyrimidinone Derivative

| Compound | Functional Group | ¹H NMR (ppm) | ¹³C NMR (ppm) | Source |

| 6-Amino-5-cyano-1,4-diphenyl-2(1H)-pyrimidinone | Aromatic & Amino H | 7.34-7.82 (m) | - | nih.gov |

| Cyano (CN) | - | 117.1 | nih.gov | |

| C-5 | - | 72.9 | nih.gov | |

| Carbonyl (C=O) | - | 154.1 | nih.gov | |

| C-4 | - | 160.5 | nih.gov | |

| C-6 | - | 172.0 | nih.gov |

While 1D NMR provides primary assignments, 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for unambiguous structural confirmation. HSQC experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons in the ¹³C NMR spectrum. HMBC experiments reveal longer-range correlations (typically over two to three bonds) between protons and carbons. This is crucial for piecing together the molecular fragments, identifying quaternary (non-protonated) carbons, and confirming the substitution pattern on the pyridine or other aromatic rings.

Vibrational Spectroscopy: Infrared (IR) Absorption Studies

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations at specific frequencies corresponding to particular chemical bonds.

For derivatives related to 4-amino-5-cyano-6-ethoxypicolinic acid, the IR spectra exhibit characteristic absorption bands that confirm the presence of key functional groups. nih.gov The stretching vibrations of the amino group (N-H) are typically observed as a distinct band or series of bands in the 3310-3450 cm⁻¹ region. nih.gov One of the most prominent and diagnostically useful signals is the sharp, strong absorption band corresponding to the cyano group (C≡N) stretch, which consistently appears around 2210-2220 cm⁻¹. nih.govresearchgate.net If a carbonyl group (C=O) is present, as in related pyrimidinone or ester derivatives, its stretching vibration gives rise to a strong absorption band in the 1665-1686 cm⁻¹ range. nih.gov

Table 2: Key IR Absorption Frequencies for Functional Groups in Related Derivatives

| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) | Source |

| Amino (NH₂) | N-H Stretch | 3310 - 3450 | nih.gov |

| Cyano (C≡N) | C≡N Stretch | 2200 - 2220 | nih.govresearchgate.net |

| Carbonyl (C=O) | C=O Stretch | 1658 - 1686 | nih.govresearchgate.net |

| Alkene (C=N) | C=N Stretch | 1614 - 1634 | nih.govresearchgate.net |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of a unique molecular formula.

For various synthesized amino-cyano-substituted heterocyclic derivatives, HRMS (often using electrospray ionization, ESI) provides definitive confirmation of their identity. The experimentally observed mass of the protonated molecule ([M+H]⁺) is compared to the theoretically calculated exact mass for the proposed chemical formula. For example, in the characterization of 6-amino-5-cyano-1,4-diphenyl-2(1H)-pyrimidinone, the [M+H]⁺ peak was observed at m/z 289, corresponding to the molecular formula C₁₇H₁₂N₄O. nih.govresearchgate.net This close correlation between the measured and calculated mass provides strong evidence for the correct elemental composition, distinguishing it from other potential structures with the same nominal mass.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. The wavelengths of maximum absorbance (λ_max) are characteristic of the molecule's chromophores—the parts of the molecule responsible for its color.

Derivatives of this compound contain a highly conjugated system due to the substituted aromatic ring and the presence of amino and cyano groups. This extensive conjugation results in characteristic UV-Vis absorption profiles. For example, 6-amino-5-cyano-1,4-diphenyl-2(1H)-pyrimidinone exhibits two major absorption maxima in methanol (B129727) at λ_max = 248 nm and 318 nm. nih.gov These absorptions are attributed to π→π* electronic transitions within the conjugated aromatic and heterocyclic system. The position and intensity of these bands are sensitive to the specific substitution pattern and the solvent used.

Table 3: UV-Vis Absorption Maxima (λ_max) for Representative Derivatives in Methanol

| Compound | λ_max (nm) | Molar Extinction Coefficient (ε, L·mol⁻¹·cm⁻¹) | Source |

| 6-Amino-5-cyano-1,4-diphenyl-2(1H)-pyrimidinone | 248 | 32,400 | nih.gov |

| 318 | 11,232 | nih.gov | |

| 6-Amino-4-benzyl-5-cyano-1-phenyl-2(1H)-pyrimidinone | 248 | 22,197 | nih.gov |

| 308 | 14,043 | nih.gov |

X-ray Diffraction Analysis of Crystalline Derivatives

While spectroscopic methods provide robust evidence for molecular structure, single-crystal X-ray diffraction offers the most definitive and unambiguous structural proof. This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid, providing exact bond lengths, bond angles, and conformational details.

For several crystalline derivatives of related amino-cyano heterocyclic systems, X-ray crystallography has been successfully employed to confirm their structures. researchgate.net By obtaining suitable single crystals, researchers can resolve the complete molecular architecture, confirming the substitution pattern on the ring and the relative orientation of the functional groups. The resulting crystal structure data, including unit cell dimensions, space group, and atomic coordinates, serve as the ultimate reference for structural validation, corroborating the assignments made through spectroscopic methods. researchgate.net

Computational Chemistry and Theoretical Investigations of 4 Amino 5 Cyano 6 Ethoxypicolinic Acid and Its Analogues

Quantum Chemical Calculations: Density Functional Theory (DFT)researchgate.net

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of many-body systems, such as atoms and molecules. It has been successfully applied to study various picolinic acid derivatives and other heterocyclic compounds, providing valuable information on their geometry, stability, and reactivity. researchgate.netrsc.org

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. materialsciencejournal.org

For analogues of 4-amino-5-cyano-6-ethoxypicolinic acid, DFT calculations at levels like B3LYP/6-311G(d,p) are employed to determine the energies of the HOMO and LUMO. dntb.gov.uaresearchgate.net A smaller HOMO-LUMO gap suggests higher chemical reactivity and a greater ease of electronic transitions. For instance, in related pyran carboxylate systems, the HOMO-LUMO gap has been calculated to understand electronic transitions and reactivity. materialsciencejournal.org The distribution of HOMO and LUMO across the molecular structure indicates the likely sites for electrophilic and nucleophilic attack, respectively.

Table 1: Representative Frontier Orbital Energies and Energy Gap for a Picolinic Acid Analogue

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -2.3 |

| Energy Gap (ΔE) | 4.2 |

Note: The values presented are illustrative for a related heterocyclic compound and may vary for this compound.

Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), are instrumental in predicting and interpreting spectroscopic data, including vibrational (Infrared) and electronic (UV-Visible) spectra. dntb.gov.ua By calculating the vibrational frequencies, researchers can assign the characteristic peaks observed in experimental IR spectra to specific functional group vibrations within the molecule.

Similarly, TD-DFT calculations can predict the electronic absorption spectra, providing insights into the electronic transitions responsible for the observed absorption bands. materialsciencejournal.org For example, theoretical simulations on related heterocyclic compounds have shown a strong correlation with experimental UV-Visible spectra, helping to understand the nature of the electronic excitations. dntb.gov.uaresearchgate.net

DFT calculations are a powerful tool for elucidating the mechanisms of chemical reactions by mapping the potential energy surface. This involves identifying transition states, intermediates, and the associated activation energies. researchgate.net For instance, computational studies on the formation of similar nitrile-containing aromatic compounds have detailed the reaction pathways, including the energetics of each step. researchgate.net This approach allows for a deeper understanding of reaction kinetics and thermodynamics, which is crucial for optimizing synthetic procedures. By modeling the reaction of precursors, researchers can predict the most favorable reaction pathways for the synthesis of this compound and its analogues.

Molecular Modeling and Docking Studies for Ligand-Target Interactionsdntb.gov.uamdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug design to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. researchgate.net

The process involves placing the ligand in the binding site of the target and calculating the binding energy for different conformations. researchgate.net Successful docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. For example, docking studies on compounds with similar structural motifs have been used to investigate their binding modes with enzymes like DNA gyrase, providing a rationale for their biological activity. nih.govnih.gov These in silico analyses help in identifying potential biological targets and in designing more potent analogues.

Quantum Chemical Descriptors and Reactivity Predictionresearchgate.net

From the energies of the frontier molecular orbitals (HOMO and LUMO), several quantum chemical descriptors can be calculated to predict the global reactivity of a molecule. These descriptors provide quantitative measures of various aspects of chemical behavior.

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule (ω = χ² / 2η).

These descriptors, derived from DFT calculations, are valuable for comparing the reactivity of this compound with its analogues and for understanding their behavior in chemical reactions. researchgate.netresearchgate.net

Table 2: Illustrative Quantum Chemical Descriptors

| Descriptor | Definition | Predicted Value (a.u.) |

| Ionization Potential (I) | -EHOMO | 0.2389 |

| Electron Affinity (A) | -ELUMO | 0.0845 |

| Electronegativity (χ) | (I+A)/2 | 0.1617 |

| Chemical Hardness (η) | (I-A)/2 | 0.0772 |

| Electrophilicity Index (ω) | χ²/2η | 0.1693 |

Note: These values are representative and calculated from the illustrative HOMO/LUMO energies in Table 1.

In Silico Modeling for Predictive Research Designresearchgate.netresearchgate.net

In silico modeling encompasses a range of computational techniques used to simulate and predict chemical and biological phenomena, thereby guiding experimental research. nih.govmdpi.com By employing methods like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, researchers can design novel analogues of this compound with potentially enhanced properties. nih.govrsc.org

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of newly designed molecules before their synthesis. nih.gov Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for biological activity. This information can then be used to search databases for new scaffolds or to design novel molecules that fit the pharmacophore model. These predictive models reduce the time and cost associated with drug discovery and materials science by prioritizing the synthesis of the most promising candidates. mdpi.comrsc.org

Research Applications and Potential of 4 Amino 5 Cyano 6 Ethoxypicolinic Acid in Chemical Biology and Advanced Materials

The multifaceted structure of 4-Amino-5-cyano-6-ethoxypicolinic acid, which integrates a pyridine (B92270) core with amino, cyano, ethoxy, and carboxylic acid functional groups, positions it as a compound of significant interest in diverse scientific fields. Its potential stems from the versatile reactivity and specific electronic properties conferred by these groups, making it a valuable building block for creating novel molecules with tailored functions. This article explores its research applications in biochemical target exploration and advanced materials science, based on studies of analogous heterocyclic systems.

Future Research Directions and Unexplored Avenues

Development of Asymmetric Synthesis Approaches

The stereochemistry of a molecule is crucial in determining its biological activity. While methods for synthesizing related amino acids exist, the development of asymmetric synthesis routes specifically for 4-Amino-5-cyano-6-ethoxypicolinic acid remains an important and unexplored area. Future research could focus on establishing stereocontrolled methods to produce enantiomerically pure forms of the compound.

One potential avenue involves the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of key bond-forming reactions in the synthesis of the picolinic acid ring or in the introduction of the amino group. The application of chiral Ni(II) complexes of Schiff bases, which has been successful in the asymmetric synthesis of various tailor-made amino acids, could be adapted for this purpose. mdpi.com This methodology allows for the stereocontrolled preparation of amino acids, which are essential components in medicinal chemistry. mdpi.com By developing such methods, researchers could investigate the differential biological effects of individual enantiomers, potentially leading to the discovery of more potent and selective agents. An efficient synthesis was developed for S-(+)-4-Amino-5-hexynoic acid from (S)-glutamic acid, highlighting a potential strategy of starting from a chiral precursor. qub.ac.uk

Investigation of New Bio-conjugation Strategies

Bio-conjugation, the process of linking a molecule to a biological entity such as a protein or antibody, is a powerful tool for developing targeted therapies and diagnostic agents. The functional groups present in this compound, namely the amino, cyano, and carboxylic acid moieties, offer multiple handles for conjugation. Future research should explore novel strategies to link this compound to biomolecules.

For instance, the carboxylic acid could be activated to form an amide bond with lysine (B10760008) residues on a protein, while the amino group could be targeted for site-specific modification. The cyano group also presents an interesting possibility for bio-orthogonal chemistry. Research into the reactivity of related 5-cyano pyrimidine (B1678525) derivatives has shown that the cyano group can increase the electrophilicity of adjacent carbons, making them susceptible to nucleophilic attack by thiols like glutathione. nih.gov This intrinsic reactivity could be harnessed for specific conjugation strategies. Furthermore, the development of hybrid molecules by combining the picolinic acid scaffold with other pharmacologically active moieties, such as 1,2,3-triazoles via 'click' chemistry, could lead to compounds with novel biological profiles. nih.gov

Advanced In Silico Screening for Novel Applications

Computational methods, or in silico screening, provide a rapid and cost-effective way to predict the potential biological activities and properties of a molecule. For this compound, advanced in silico screening could be employed to explore a wide range of potential applications.

Molecular docking studies could be performed to predict the binding affinity of the compound to various biological targets, such as enzymes and receptors. For example, similar in silico studies on 5-amino-4-cyano-1,3-oxazoles have been used to predict their antibacterial mechanism of action by showing their potential to inhibit E. coli enoyl-ACP reductase. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models could also be developed to correlate the structural features of this compound and its derivatives with their biological activities. These computational approaches can help prioritize experimental screening efforts and guide the design of new analogs with improved properties. researchgate.net

Integration with High-Throughput Experimentation Platforms and Automation in Synthesis

High-throughput experimentation (HTE) has become an indispensable tool in modern chemical research, enabling the rapid synthesis and screening of large numbers of compounds. researchgate.nettrajanscimed.com Integrating the synthesis of this compound derivatives with HTE platforms could significantly accelerate the discovery of new applications.

Automated synthesis platforms can be used to generate libraries of analogs by systematically varying the substituents on the picolinic acid ring. trajanscimed.com This would allow for a comprehensive exploration of the structure-activity relationships. HTE can also be applied to optimize reaction conditions, leading to more efficient and robust synthetic routes. chemrxiv.org The use of miniaturized and parallel reaction formats in HTE not only increases the speed of research but also reduces the consumption of reagents and solvents, contributing to a more sustainable research process. trajanscimed.com The combination of automated synthesis and high-throughput screening would enable a more rapid and efficient evaluation of the biological potential of this class of compounds. researchgate.net

Q & A

Basic: What are the optimal synthetic routes for 4-Amino-5-cyano-6-ethoxypicolinic acid, and how can purity be validated?

Methodological Answer:

The compound can be synthesized via multi-step reactions, starting with picolinic acid derivatives. Key steps include nitration, cyanation, and ethoxylation. Purification via recrystallization or preparative HPLC is critical. Validate purity using:

- HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm)

- NMR (¹H/¹³C for functional group confirmation)

- Mass spectrometry (ESI-MS for molecular ion verification) .

Basic: What spectroscopic methods are most effective for structural confirmation of this compound?

Methodological Answer:

Combine complementary techniques:

- ¹H/¹³C NMR to confirm substituent positions and ethoxy group integrity.

- IR spectroscopy for cyano (C≡N, ~2200 cm⁻¹) and carboxylic acid (C=O, ~1700 cm⁻¹) detection.

- X-ray crystallography for absolute configuration determination (if crystalline) .

Basic: How should researchers design a study to assess its chelating properties with metal ions?

Methodological Answer:

Use Job’s method of continuous variation to determine stoichiometry. Perform:

- UV-Vis titration to monitor complex formation.

- Potentiometric titration for stability constant calculations.

- DFT calculations to predict binding sites and electronic effects .

Basic: What are key considerations in designing accelerated degradation studies for this compound?

Methodological Answer:

Follow ICH Q1A guidelines:

- Stress testing under acidic/alkaline, oxidative, thermal, and photolytic conditions.

- HPLC stability-indicating methods to track degradation products.

- Kinetic modeling (zero/first-order) to predict shelf life .

Advanced: How can solvent polarity and temperature effects on compound stability be systematically investigated?

Methodological Answer:

Design a multivariate stability study :

- Use solvents spanning a polarity range (e.g., DMSO, ethanol, water).

- Conduct Arrhenius experiments (25–60°C) to calculate activation energy.

- Analyze degradation pathways via LC-MS/MS and correlate with Kamlet-Taft solvent parameters .

Advanced: How can contradictions in reported solubility data be resolved methodologically?

Methodological Answer:

Address discrepancies using:

- Hansen solubility parameters to predict miscibility.

- Molecular dynamics simulations to study solvent interactions.

- Standardized shake-flask method (USP <1236>) with controlled pH and ionic strength .

Advanced: What mechanistic insights can be gained into its reactivity under nucleophilic conditions?

Methodological Answer:

Combine experimental and computational approaches:

- Kinetic isotope effect (KIE) studies to identify rate-determining steps.

- DFT calculations (B3LYP/6-311++G**) to map transition states.

- In situ FTIR to monitor intermediate formation .

Advanced: How can computational models predicting its behavior under extreme conditions (e.g., high pressure) be validated?

Methodological Answer:

Validate via:

- Molecular dynamics (MD) simulations under varied pressure/temperature.

- High-pressure DSC to compare simulated and experimental phase transitions.

- Synchrotron XRD for structural validation under extreme conditions .

Advanced: How can structure-activity relationships (SAR) be developed for its biological activity?

Methodological Answer:

Employ a QSAR framework :

- Synthesize analogs with modifications to amino, cyano, or ethoxy groups.

- Use molecular docking (AutoDock Vina) to predict target binding.

- Validate with in vitro assays (e.g., enzyme inhibition, cell viability) .

Advanced: How should researchers address conflicting biological activity data across studies?

Methodological Answer:

Conduct a systematic meta-analysis :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.